4-乙酰基-N-(3-(6-(氮杂环庚-1-基)哒嗪-3-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of the compound 4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, although not directly synthesized in the provided papers, related compounds have been synthesized and studied. For instance, the synthesis of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide involved the use of FTIR and 1H-NMR techniques to study the compound's structure and the effect of solvents on its NMR chemical shifts . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, to test their cytotoxicity and inhibition of carbonic anhydrase .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The 1H-NMR chemical shifts of the synthesized 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide were found to have a strong correlation with the dielectric constants of the solvents used, indicating the sensitivity of the compound's structure to its environment . The structure-activity relationship of the synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides was also studied, with specific substitutions on the phenyl ring leading to high-affinity inhibition of kynurenine 3-hydroxylase .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by their molecular structure. The study on 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide showed that the 1H-NMR chemical shifts changed significantly when the solvent polarity was altered, suggesting that the compound could undergo different chemical reactions depending on the solvent . The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated their ability to inhibit kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is important in the context of neuronal injury .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are essential for their application as pharmaceutical agents. The study on 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide provided insights into the compound's NMR chemical shifts in different solvents, which is important for understanding its solubility and stability . The high-affinity inhibitors synthesized in the second study were characterized by their IC50 values and their ability to increase kynurenic acid concentration in the extracellular hippocampal fluid, indicating their potential as therapeutic agents . The cytotoxic activities and carbonic anhydrase inhibition of the new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were also evaluated, providing a basis for further anti-tumor activity studies .

科学研究应用

化学抑制剂和酶选择性

针对细胞色素 P450 同工型的化学抑制剂的研究突出了选择性抑制在预测药物-药物相互作用 (DDI) 和理解药物代谢中的重要性。选择性抑制剂有助于识别参与药物代谢的特定 CYP 同工型,这对于药物开发和安全性评估至关重要 (Khojasteh 等人,2011)。

哒嗪和哒唑酮类似物的合成方案

合成与目标化合物具有结构相似性的哒嗪和哒唑酮衍生物非常重要,因为它们具有生物活性,特别是与心血管系统相关的生物活性。这些化合物使用传统方法合成,其作为缺电子的杂芳族化合物的特性使其成为药学领域进一步探索的热门对象 (Jakhmola 等人,2016)。

哒嗪酮化合物对 COX-2 的抑制

邻位双取代哒嗪酮(例如 ABT-963)对环氧合酶-2 (COX-2) 的选择性抑制证明了此类化合物在治疗与关节炎等疾病相关的炎症和疼痛方面的治疗潜力。这项研究强调了结构设计在开发具有最小副作用的选择性和有效抑制剂中的相关性 (Asif,2016)。

环境修复中的高级氧化工艺

通过高级氧化工艺 (AOP) 降解水中的药物和有毒化合物是环境化学的一个关键领域。研究 AOP 在处理对乙酰氨基酚等污染物方面的机制、副产物和有效性突出了应用类似方法来研究和减轻各种化学化合物对环境影响的潜力 (Qutob 等人,2022)。

代谢型谷氨酸受体拮抗剂

研究非竞争性、神经受体的选择性拮抗剂,例如针对 AMPA 受体的培兰派仑,可以深入了解神经疾病新疗法的开发。这些化合物可作为模型来理解结构特征如何有助于选择性受体调节和治疗效果 (Rektor,2013)。

属性

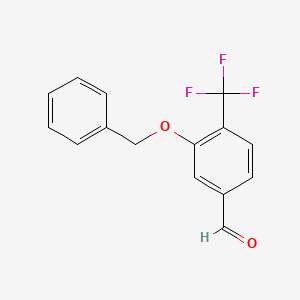

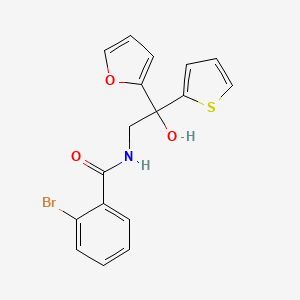

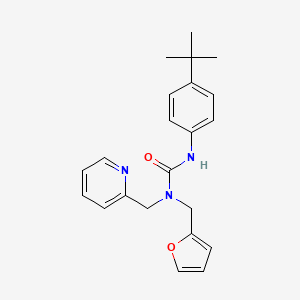

IUPAC Name |

4-acetyl-N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c1-18(29)19-9-11-22(12-10-19)32(30,31)27-21-8-6-7-20(17-21)23-13-14-24(26-25-23)28-15-4-2-3-5-16-28/h6-14,17,27H,2-5,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLGMSTVZJHLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2514151.png)

![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)

![1-Bromo-3-[(methylsulfanyl)methyl]benzene](/img/structure/B2514161.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)